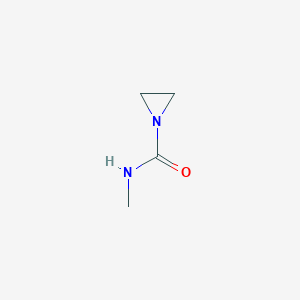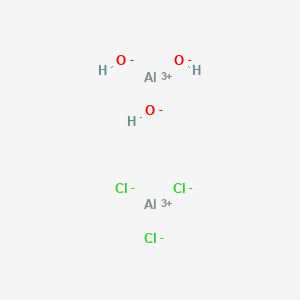
TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE
Overview
Description
TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE is a useful research compound. Its molecular formula is AlCl12Ti3 and its molecular weight is 323 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysts in Chemical Reactions
- Catalytic Applications: Aluminium compounds, such as aluminum dodecyl sulfate trihydrate, have been utilized as catalysts in chemical reactions. For instance, they are effective in facilitating the Michael addition of indoles and pyrrole to alpha, beta-unsaturated electron-deficient compounds in water at room temperature (Firouzabadi, Iranpoor, & Nowrouzi, 2005).
Materials Science
- NMR Spectroscopy in Materials Science: The (27)Al Nuclear Magnetic Resonance (NMR) spectroscopy has seen extensive application in materials science, offering detailed insights into the local structure and chemistry of aluminum in various environments. This includes studying aluminum-based materials such as aluminum polyoxoanions, zeolites, aluminophosphates, and metal-organic-frameworks (Haouas, Taulelle, & Martineau, 2016).
Energy Storage
- Hydrogen and Energy Storage: Aluminum hydride (AlH3) and related compounds are studied for their potential as high energy density materials for hydrogen storage and as reducing agents. Their applications extend to rocket fuels and portable fuel cells (Graetz, Reilly, Yartys, Maehlen, Bulychev, Antonov, Tarasov, & Gabis, 2011).
Organic Light Emitting Diodes (OLEDs)
- Electron Transport and Emitting Layers in OLEDs: Tris(8-hydroxyquinoline)aluminum(III) (Alq3) is utilized in organic light-emitting diodes (OLEDs) for its roles as an electron transport material and emitting layer. Studies on Alq3 focus on its excited state properties and potential for improved performance in OLED applications (Halls & Schlegel, 2001).
Environmental and Biological Studies
- Study of Aluminium Compounds in Biological Systems: Research into the effects of aluminum compounds on biological systems, including their potential neurotoxicity and links to neurodegenerative diseases, highlights the complex interactions between aluminum and living organisms. These studies investigate the mechanisms through which aluminum may exert its effects on cellular and molecular levels (Maya, Prakash, Madhu, & Goli, 2016).
Advanced Materials and Composites
- Aluminum Metal-Matrix Composites: Aluminum alloys are improved for automotive and industrial applications by incorporating solid lubricants, hard ceramic particles, and fibers to produce metal-matrix composites (MMCs) with enhanced mechanical, physical, and tribological properties (Prasad & Asthana, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound interacts with various materials and substances, influencing their properties .
Mode of Action
Aluminium Trititanium Dodecachloride, as an alloying element, influences the microhardness and crystallization structure of aluminum-titanium alloys . It also plays a role in the electrochemical behavior of these alloys in solutions of HCl and H3PO4 . The compound’s interaction with its targets results in changes in both the physical and chemical properties of the substances it interacts with .
Biochemical Pathways
It’s known that the compound influences the corrosion processes of al and its alloys in hcl and h3po4 . The corrosion of Al alloying with Ti increases with an increase in both Ti content and temperature .
Result of Action
The action of Aluminium Trititanium Dodecachloride results in changes in the physical and chemical properties of the substances it interacts with. For instance, it influences the microhardness and crystallization structure of aluminum-titanium alloys . It also affects the corrosion processes of Al and its alloys in HCl and H3PO4 .
Action Environment
The action, efficacy, and stability of Aluminium Trititanium Dodecachloride are influenced by various environmental factors. For instance, the corrosion of Al alloying with Ti, influenced by this compound, increases with an increase in both Ti content and temperature .
Properties
IUPAC Name |
aluminum;titanium(4+);heptachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.7ClH.Ti/h;7*1H;/q+3;;;;;;;;+4/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAVICCBWPNSR-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl7Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893149 | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-13-3 | |
| Record name | Aluminum titanium chloride (AlTi3Cl12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium trititanium dodecachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)









![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

